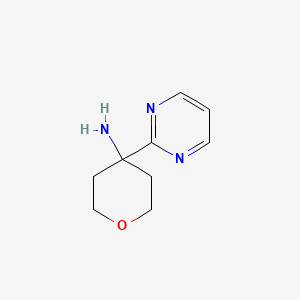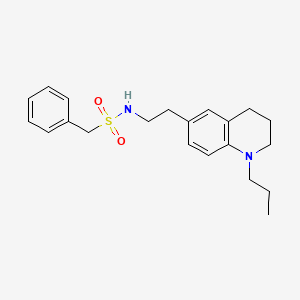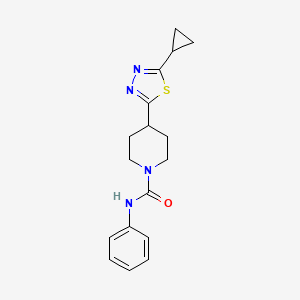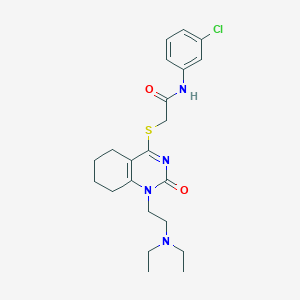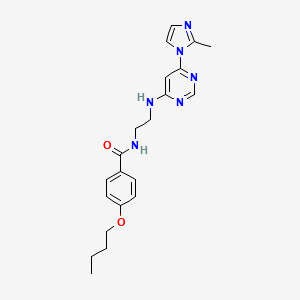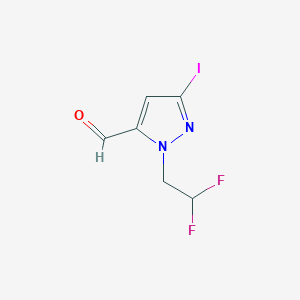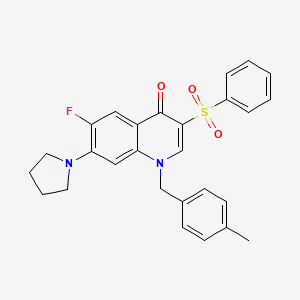
6-fluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H25FN2O3S and its molecular weight is 476.57. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Binding and Inhibition Studies
- Inhibitors of Phenylethanolamine N-Methyltransferase (PNMT): Compounds structurally similar to 6-fluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one have been studied as potent inhibitors of PNMT, an enzyme involved in catecholamine metabolism. One study highlighted the synthesis and evaluation of a series of compounds, including 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines, as PNMT inhibitors (Grunewald et al., 2006).
DNA Binding and Photocleavage
- DNA Interaction and Photocleavage Studies: A bimetallic Ru(II) complex bridged by a similar fluorine-substituted quinoline derivative demonstrated strong binding to DNA and the ability to completely photocleave DNA when irradiated with low energy light (Swavey & Wang, 2015).
Fluorescent Probes and Imaging
- Fluorescent Probing and Imaging: The compound 6-(methylsulfinyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, which is structurally related, has been utilized as a fluorescent probe for detecting 1, 4-dithiothreitol (DTT) and in one- and two-photon imaging of DTT in HepG2 cells (Sun et al., 2018).
PET Imaging of Neurofibrillary Tangles
- Positron Emission Tomography (PET) Radiopharmaceutical: Fluorine-18-labelled quinoline derivatives, such as [18 F]MK-6240, have been developed for PET imaging of human neurofibrillary tangles, a hallmark of Alzheimer's disease. The synthesis and evaluation of these compounds highlight their potential in neuroimaging (Collier et al., 2017).
Anti-Plasmodial Activity
- Anti-Plasmodial Agents: Studies on 6-fluoroquinoline derivatives have shown significant antiplasmodial activity against Plasmodium falciparum strains. These findings are crucial in the development of new antimalarial drugs (Hochegger et al., 2019).
Antibacterial Agents
- Arylfluoroquinolone Antibacterials: Novel arylfluoroquinolones, characterized by a fluorine atom at the 6-position, have been prepared and tested for antibacterial potency. Their structure-activity relationship studies reveal their importance as antibacterial agents (Chu et al., 1985).
properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O3S/c1-19-9-11-20(12-10-19)17-30-18-26(34(32,33)21-7-3-2-4-8-21)27(31)22-15-23(28)25(16-24(22)30)29-13-5-6-14-29/h2-4,7-12,15-16,18H,5-6,13-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQCDFPDAFUPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCC4)F)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2834229.png)
![[4-[(Dimethylamino)methyl]oxan-4-yl]methanamine;dihydrochloride](/img/structure/B2834232.png)
![Benzo[b]thiophene, 3,4-dibromo-](/img/structure/B2834234.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2834235.png)
![(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2834236.png)
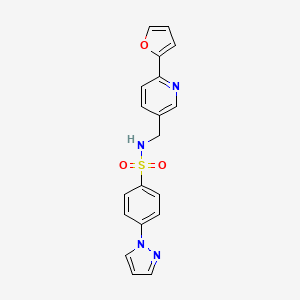
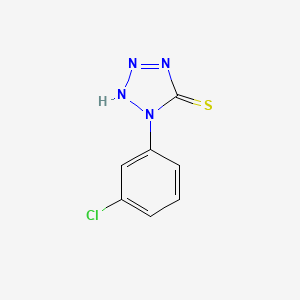
![Ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2834241.png)
